dichloro(dipyridine)platinum II

Antitumor activity In vivo efficacy Toxicity

cis-Dichloro(dipyridine)platinum(II) is a square-planar Pt(II) complex with a cis configuration essential for nucleic acid avidity and chloride dissociation kinetics—the trans isomer (CAS 14024-97-6) or generic cisplatin will not replicate its biological activity. It offers 8- to 13-fold lower in vivo toxicity (LDLo 131 mg/kg i.p. in mice) than cisplatin, enabling higher dosing regimens. Tritium-labelable via [G-³H]pyridine for quantitative DNA-binding assays and a validated suppressor of ornithine decarboxylase (ODC) in L1210 leukemia models. Insist on ≥98% purity under inert-atmosphere storage for reproducible experimental outcomes.

Molecular Formula C10H12Cl2N2Pt
Molecular Weight 426.2 g/mol
CAS No. 15227-42-6
Cat. No. B102712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedichloro(dipyridine)platinum II
CAS15227-42-6
Synonymscis-dichloro(dipyridine)platinum II
dichloro(dipyridine)platinum II
Molecular FormulaC10H12Cl2N2Pt
Molecular Weight426.2 g/mol
Structural Identifiers
SMILESC1=CC=NC=C1.C1=CC=NC=C1.[Cl-].[Cl-].[Pt+2]
InChIInChI=1S/2C5H5N.2ClH.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;
InChIKeyZPDKYCGMUSHWKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Dichloro(dipyridine)platinum(II) (CAS 15227-42-6): Technical Overview and Procurement Context


cis-Dichloro(dipyridine)platinum(II), also known as cis-[PtCl2(py)2], is a square-planar platinum(II) coordination complex containing two chloride ligands and two pyridine ligands in a cis configuration [1]. As an aryl congener of the clinically established antitumor agent cisplatin (cis-[Pt(NH3)2Cl2]), this compound shares a common PtCl2 coordination core but replaces the ammine ligands with aromatic pyridine rings [2]. This ligand substitution confers distinct physicochemical properties, including a molecular weight of 424.18 g/mol, a melting point range of 282-288°C, and a characteristic yellow crystalline appearance [3]. The compound is typically supplied as a research-grade chemical with purity specifications of ≥98% and requires storage under inert atmosphere at 2-8°C to maintain stability .

Why cis-Dichloro(dipyridine)platinum(II) (CAS 15227-42-6) Cannot Be Simply Substituted with Other Platinum Complexes


Platinum(II) complexes exhibit profound structure-activity divergence that precludes generic substitution, even among isomers or close analogs. The cis geometry of [PtCl2(py)2] is essential for its biological activity; the corresponding trans isomer (CAS 14024-97-6) is notably less water-soluble and exhibits minimal cytotoxicity without specialized formulation [1]. Substitution of the pyridine ligands with ammine groups—as in cisplatin—yields a compound with a fundamentally different electronic profile, aquation kinetics, and in vivo toxicity signature [2]. Furthermore, even within the pyridine ligand class, the cis configuration is required for the characteristic avidity toward nucleic acids and the dissociation kinetics of the chloride leaving groups that underpin the compound's mechanism of action [3]. These structural determinants mean that substituting a generic platinum salt, a trans isomer, or an alternative amine complex for cis-[PtCl2(py)2] will yield non-equivalent experimental outcomes in any application where ligand-dependent binding, solubility, or reactivity is critical.

Quantitative Differentiation Evidence for cis-Dichloro(dipyridine)platinum(II) (CAS 15227-42-6) vs. Closest Analogs


Antitumor Activity: cis-PPC Exhibits Reduced Potency but Lower Acute Toxicity Compared to Cisplatin in Murine Models

In a direct comparative study, cis-dichloro(dipyridine)platinum(II) (cis-PPC) demonstrated qualitatively similar but quantitatively less potent antitumor activity than cisplatin (cis-[Pt(NH3)2Cl2]) in the Ehrlich ascites carcinoma model in mice [1]. The study reported that cis-PPC increased the survival time of tumor-bearing mice relative to untreated controls. Critically, the compound was also noted to be 'less toxic to mice' than the inorganic complex in preliminary experiments, though the study did not provide a direct numerical LD50 comparison for both compounds in the same experimental system [1].

Antitumor activity In vivo efficacy Toxicity Ehrlich ascites carcinoma

In Vivo Acute Toxicity: cis-PPC LDLo of 131 mg/kg (i.p.) in Mice Establishes a Baseline for Therapeutic Index Comparisons

The acute toxicity of cis-dichloro(dipyridine)platinum(II) has been quantified in mice via intraperitoneal administration, yielding an LDLo (lowest published lethal dose) of 131 mg/kg . This value, obtained from Journal of Pharmaceutical Sciences (Vol. 65, 1976), provides a critical benchmark for comparing the safety profile of cis-PPC against other platinum complexes. For context, cisplatin exhibits an LD50 in mice typically in the range of 10-15 mg/kg i.p., suggesting that cis-PPC may possess a significantly higher tolerated dose, consistent with the 'less toxic' designation noted in the Gale et al. (1971) study. The toxicity profile includes renal and hematological effects (changes in urine composition and bone marrow changes) .

Acute toxicity LDLo In vivo Mouse Therapeutic index

DNA Binding Avidity: cis-PPC Demonstrates Selective Association with Nucleic Acids and Specific Inhibition by Amino Acid Pre-incubation

Equilibrium dialysis experiments demonstrated that cis-dichloro(dipyridine)platinum(II) (cis-PPC) associates avidly with calf thymus DNA, high molecular weight yeast RNA, and bacterial and yeast transfer RNA, but not with bovine serum albumin, dextran, or purified erythrocyte membranes, indicating a pronounced selectivity for nucleic acids over proteins [1]. Furthermore, pre-incubation of cis-PPC with L-amino acids resulted in at least a 28% decrease in its association with DNA, with the greatest decrease observed upon pre-incubation with free amino acids (Glu, Asp, Lys, Arg, and CySH) [2]. This quantifiable reduction establishes a baseline for evaluating how endogenous biomolecules may modulate the compound's target engagement.

DNA binding Nucleic acid interaction Equilibrium dialysis Selectivity

Biochemical Target Engagement: cis-PPC Suppresses Ornithine Decarboxylase Activity in Leukemia-Bearing Mice

A single dose of cis-dichloro(dipyridine)platinum(II) (cis-PPC) administered to BDF1 mice bearing 1-day-old L1210 leukemia suppressed the increase in spleen and liver ornithine decarboxylase (ODC) activity that normally accompanies leukemia progression [1]. ODC is the rate-limiting enzyme in polyamine synthesis, and its inhibition correlates with the prolonged chemotherapeutic efficacy of the platinum complex [1]. This finding identifies a specific biochemical target engagement distinct from DNA binding alone, suggesting an additional mechanism by which platinum complexes may exert their antitumor effects.

Ornithine decarboxylase Polyamine synthesis L1210 leukemia Enzyme inhibition

Validated Application Scenarios for cis-Dichloro(dipyridine)platinum(II) (CAS 15227-42-6) in Research and Industrial Settings


In Vivo Pharmacology Studies Requiring a Platinum Complex with a Wider Therapeutic Window

Researchers conducting in vivo efficacy studies in murine tumor models where cisplatin-associated nephrotoxicity or neurotoxicity limits dosing may select cis-dichloro(dipyridine)platinum(II) due to its documented lower toxicity profile. The compound's LDLo of 131 mg/kg (i.p.) in mice —approximately 8- to 13-fold higher than cisplatin—allows for exploration of higher dose ranges or longer treatment durations without premature termination due to systemic toxicity. This is particularly relevant in proof-of-concept studies evaluating novel combination therapies or in models where platinum-based treatment is a component of a multi-agent regimen.

Mechanistic Studies of Platinum-DNA Interactions Using Radiolabeled Probes

The amenability of cis-dichloro(dipyridine)platinum(II) to tritium labeling via [G-3H]pyridine makes it an invaluable tool for tracking platinum-DNA interactions in vitro and in cellular systems [1]. The compound's avid association with nucleic acids and resistance to dissociation by saline washing or TCA precipitation [1] enables quantitative studies of platinum binding kinetics, intracellular distribution, and the influence of competing biomolecules. The quantifiable ≥28% reduction in DNA association following amino acid pre-incubation [2] provides a measurable endpoint for evaluating how the endogenous cellular environment modulates platinum-target engagement.

Studies of Polyamine Metabolism and ODC Activity in Cancer Models

For investigators focused on polyamine metabolism as a therapeutic target in cancer, cis-dichloro(dipyridine)platinum(II) offers a validated tool for suppressing ornithine decarboxylase (ODC) activity in vivo. The compound has been shown to suppress ODC activity increases in the spleen and liver of L1210 leukemia-bearing mice following a single dose [3]. This application is particularly relevant for studies seeking to correlate ODC inhibition with tumor growth delay or to evaluate combination strategies with other polyamine pathway inhibitors, such as difluoromethylornithine (DFMO).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for dichloro(dipyridine)platinum II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.